Guanidinoethyl Sulfonate Binds the Human Taurine Transporter (TauT) in a Unique Inward-Facing Conformation, Distinct from Taurine and β-Alanine
Cryo-EM structures of the human taurine transporter (hTauT) reveal that guanidinoethyl sulfonate (GES) induces a distinct inward-facing conformation, whereas taurine, β-alanine, and GABA stabilize an occluded state. Furthermore, GES exhibits a bipartite binding mode with two molecules positioned along the translocation pathway, one in the deep central cavity and a second that sterically precludes the conformational transition to the occluded state, a feature not observed with the other tested inhibitors [1].
| Evidence Dimension | Transporter Conformational State (Cryo-EM structure) |
|---|---|
| Target Compound Data | Inward-facing conformation with bipartite binding (two GES molecules along pathway) |
| Comparator Or Baseline | Taurine, β-alanine, GABA: All adopt occluded conformation with single ligand in central pocket |
| Quantified Difference | Qualitative, but structurally unique: GES binding precludes occluded state transition via second molecule steric hindrance |
| Conditions | Human TauT (SLC6A6) expressed in HEK293 cells, complexed with KCl, determined by cryo-EM at 2.9 Å resolution |
Why This Matters
This structural divergence confirms GES is not merely a weaker substrate but a mechanistically distinct inhibitor, ensuring its use yields unique pharmacological outcomes in transporter studies.
- [1] Lu, Y., Ding, D., Chen, H., Jiang, P., Luo, J., Shan, H., Wang, G., Luo, J., & Yin, Y. (2025). Structural determination of the human taurine transporter TauT reveals the mechanism of substrate and inhibitor recognition. Cell Reports, 44(3), 116591. PMID: 41269860. View Source
